7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentapyrimidine core structure, which is fused with a cyclohexyl group and a phenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentapyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the cyclopentapyrimidine core. This can be achieved through the reaction of cyclohexanone with urea and formaldehyde under acidic conditions.
Introduction of the Phenylmethylamino Group: The next step involves the introduction of the phenylmethylamino group. This can be done by reacting the intermediate with benzylamine in the presence of a suitable catalyst.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one: This compound shares a similar core structure but differs in the presence of a hydrazinyl group and a thieno ring.
8-Benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione: Another related compound with a pyrrolo[1,2-a]pyrazine core and benzoyl and phenyl groups.
Uniqueness
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
7-(benzylamino)-3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N3O2/c24-19-16-11-12-17(21-13-14-7-3-1-4-8-14)18(16)22-20(25)23(19)15-9-5-2-6-10-15/h1,3-4,7-8,15,17,21H,2,5-6,9-13H2,(H,22,25) |
InChI Key |
PBDUGLIMFCWXND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C(CC3)NCC4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.